An In-depth Technical Guide to the Fundamental Properties of 3-Amino-5-methylpyridine
An In-depth Technical Guide to the Fundamental Properties of 3-Amino-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-Amino-5-methylpyridine (CAS No: 3430-19-1), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document collates essential chemical, physical, and spectroscopic data, alongside a detailed experimental protocol for its synthesis. The information presented is intended to support research and development activities by providing a robust foundational understanding of this versatile heterocyclic amine.
Introduction
3-Amino-5-methylpyridine, also known as 5-methyl-3-pyridinamine or 3-amino-5-picoline, is a substituted pyridine derivative featuring an amino group at the 3-position and a methyl group at the 5-position. Its unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of novel bioactive molecules.[1] The presence of the amino group and the nitrogen atom within the pyridine ring allows for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, making it a versatile scaffold in medicinal chemistry and material science.[1] Its application extends to the synthesis of potent inhibitors and active pharmaceutical ingredients (APIs), as well as in the formulation of pesticides and herbicides.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Amino-5-methylpyridine is presented in Table 1. This data is crucial for its handling, characterization, and application in various experimental settings.
Table 1: Chemical and Physical Properties of 3-Amino-5-methylpyridine
| Property | Value | Reference(s) |
| IUPAC Name | 5-methylpyridin-3-amine | [2] |
| Synonyms | 3-Amino-5-picoline, 5-Methyl-pyridin-3-ylamine | [1] |
| CAS Number | 3430-19-1 | [1][3] |
| Molecular Formula | C₆H₈N₂ | [1][3] |
| Molecular Weight | 108.14 g/mol | [1][3] |
| Appearance | Off-white to yellow or brown crystalline powder | [1] |
| Melting Point | 59-63 °C | |
| Solubility | Soluble in many organic solvents, such as ethanol, acetone, and dichloromethane. | [4] |
| Purity | ≥ 97% (GC) | [1] |
| Storage | Store at 0 - 8 °C | [1] |
Spectroscopic Data
While comprehensive, publicly available spectroscopic data for 3-Amino-5-methylpyridine is limited, the following sections outline the expected spectral characteristics based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons. The chemical shifts and coupling constants will be influenced by the positions of the amino and methyl groups.
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¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the one carbon of the methyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Amino-5-methylpyridine would be characterized by absorption bands corresponding to:
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N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹.
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C-H stretching vibrations of the aromatic ring and the methyl group, usually appearing around 2850-3100 cm⁻¹.
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C=C and C=N stretching vibrations of the pyridine ring, expected in the 1400-1600 cm⁻¹ region.
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N-H bending vibrations around 1600 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, 3-Amino-5-methylpyridine is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (108.14). Fragmentation patterns would likely involve the loss of the amino group, the methyl group, or parts of the pyridine ring.
Synthesis
A common and effective method for the synthesis of 3-Amino-5-methylpyridine is the hydrogenation reduction of 3-nitro-5-methylpyridine.[3] This two-step process is outlined below.
Synthesis of 3-nitro-5-methylpyridine
The synthesis starts with the condensation reaction of diethyl malonate with an alkali metal to form a salt. This is followed by the dropwise addition of a toluene solution of 3-nitro-5-chloropyridine. The resulting product is then decarboxylated under acidic conditions to yield 3-nitro-5-methylpyridine.[3]
Synthesis of 3-Amino-5-methylpyridine
The 3-nitro-5-methylpyridine is then reduced to 3-Amino-5-methylpyridine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a methanol solvent. After the reaction is complete, the catalyst is removed by suction filtration, and the filtrate is concentrated to obtain the final product.[3]
Experimental Protocols
Detailed Synthesis of 3-Amino-5-methylpyridine from 3-nitro-5-methylpyridine
Materials:
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3-nitro-5-methylpyridine
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Palladium on carbon (Pd/C, 10%)
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Methanol
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Hydrogen gas source
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Filtration apparatus (e.g., Buchner funnel, filter paper)
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Rotary evaporator
Procedure:
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In a suitable reaction vessel, dissolve 3-nitro-5-methylpyridine in methanol.
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Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
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Introduce hydrogen gas to the vessel (typically via a balloon or a pressurized system).
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Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
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Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the Pd/C catalyst by vacuum filtration through a pad of celite, washing the filter cake with methanol.
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Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield crude 3-Amino-5-methylpyridine.
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The crude product can be further purified by recrystallization or column chromatography if necessary.
Safety and Handling
3-Amino-5-methylpyridine is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]
Hazard Classifications:
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Acute Toxicity, Oral (Category 4)[2]
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Skin Irritation (Category 2)[2]
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Serious Eye Damage (Category 1)[2]
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Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[2]
Precautionary Measures:
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Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
Applications in Research and Drug Development
3-Amino-5-methylpyridine serves as a crucial starting material and intermediate in various fields:
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Pharmaceutical Synthesis: It is a key building block for the synthesis of a wide range of pharmaceutical agents. Its structural features allow for the creation of novel compounds with enhanced biological activity and specificity, particularly in the development of potent enzyme inhibitors.[1]
-
Agrochemicals: This compound is utilized in the formulation of effective pesticides and herbicides, contributing to improved crop yields.[1]
-
Material Science: It is employed in the synthesis of advanced materials, including polymers and coatings, that offer superior durability and performance.[1]
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Organic Synthesis: As a versatile building block, it enables chemists to construct complex molecules with precision and efficiency through various chemical reactions.[1]
Conclusion
3-Amino-5-methylpyridine is a compound of significant interest due to its wide-ranging applications in pharmaceutical, agrochemical, and material sciences. This guide has summarized its fundamental properties, provided an overview of its synthesis, and highlighted key safety considerations. The information compiled herein is intended to be a valuable resource for researchers and professionals working with this important chemical intermediate. Further research to fully characterize its spectroscopic properties and explore its biological activities is warranted.
